N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazolin-4-yloxy core substituted with an ethyl group at position 2 and an acetylphenyl group at the acetamide nitrogen. Its molecular formula is C₂₀H₁₉N₃O₃, with a molecular weight of 349.39 g/mol . The compound's structure combines electron-withdrawing (acetyl) and lipophilic (ethylquinazolinyl) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-18-22-17-10-5-4-9-16(17)20(23-18)26-12-19(25)21-15-8-6-7-14(11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRTWHZSDAECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivatives, which have been recognized for their diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C20H19N3O3
- CAS Number: 1110999-33-1
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Interaction: It may bind to various receptors, modulating signal transduction pathways that influence cellular responses.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Properties
Research has demonstrated that this compound shows notable antimicrobial activity. A study utilizing the microdilution method indicated effective inhibition against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida glabrata | Significant |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The proposed mechanisms include:
- Induction of reactive oxygen species (ROS).
- Modulation of apoptotic pathways through caspase activation.
- Inhibition of tumor cell proliferation.
Case Studies and Research Findings
- Study on Antioxidant Activity: A study assessed the antioxidant capacity using the ABTS assay, revealing that this compound exhibited moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- In Vivo Studies: In animal models, the compound demonstrated anti-inflammatory effects, suggesting its potential use in managing inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with three analogs:
Key Observations :
- Sulfur-containing analogs (e.g., thioacetamides) exhibit higher molecular weights and altered electronic profiles, which may affect receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
